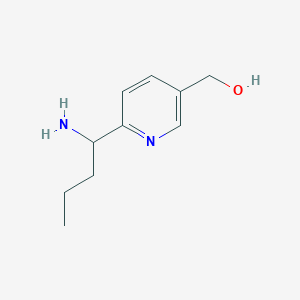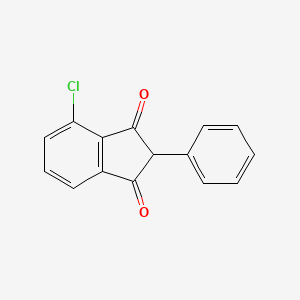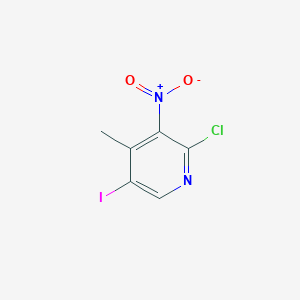
2-Chloro-5-iodo-4-methyl-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-iodo-4-methyl-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C6H4ClIN2O2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-4-methyl-3-nitropyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 2-Chloro-4-methyl-3-nitropyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
2-Chloro-5-iodo-4-methyl-3-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Coupling: Suzuki-Miyaura coupling reactions often use palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products
Substitution: Products include azido, thiocyanato, and amino derivatives of the original compound.
Reduction: The major product is 2-Chloro-5-iodo-4-methyl-3-aminopyridine.
Coupling: Products are various biaryl compounds depending on the boronic acid used.
科学研究应用
2-Chloro-5-iodo-4-methyl-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used in the study of enzyme inhibitors or as a probe in biochemical assays.
作用机制
The mechanism of action of 2-Chloro-5-iodo-4-methyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms and the nitro group can enhance its binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-methyl-3-nitropyridine
- 2-Chloro-5-methyl-3-nitropyridine
- 2-Chloro-3-methyl-5-nitropyridine
- 2-Iodo-4-methyl-3-nitropyridine
Comparison
Compared to its analogs, 2-Chloro-5-iodo-4-methyl-3-nitropyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and physical properties. The combination of these halogens can enhance its utility in cross-coupling reactions and other synthetic applications. Additionally, the nitro group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C6H4ClIN2O2 |
|---|---|
分子量 |
298.46 g/mol |
IUPAC 名称 |
2-chloro-5-iodo-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 |
InChI 键 |
WQNLKHPUWSJNEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1I)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



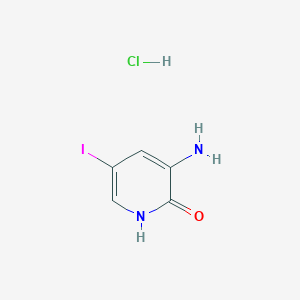


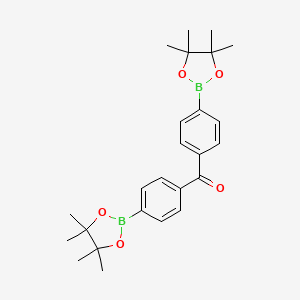

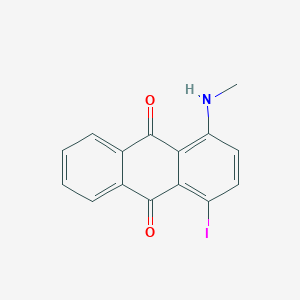
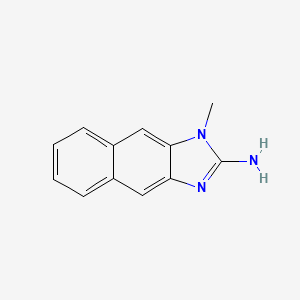

![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
